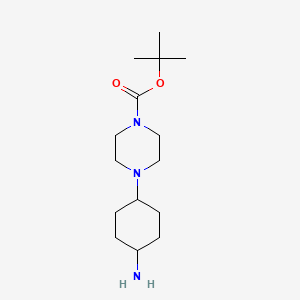

Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h12-13H,4-11,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRCSHBKELVFHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001157721 | |

| Record name | 1,1-Dimethylethyl 4-(trans-4-aminocyclohexyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001157721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876371-20-9, 873537-65-6 | |

| Record name | 1,1-Dimethylethyl 4-(trans-4-aminocyclohexyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001157721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-aminocyclohexylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the piperazine nitrogen, enabling selective functionalization. Deprotection is typically achieved under acidic conditions:

Mechanistic Insight : Acidic conditions protonate the carbamate oxygen, facilitating elimination of CO₂ and formation of a tert-butyl cation. This step is critical for generating reactive intermediates in multi-step syntheses .

Alkylation and Acylation Reactions

The primary and secondary amines participate in nucleophilic substitutions:

Alkylation with Benzyl Chloride

| Reagent | Base | Solvent | Product | Application |

|---|---|---|---|---|

| Benzyl chloride | Sodium hydride | THF | N-Benzylated piperazine derivative | PROTAC linker development |

Acylation with Acetyl Chloride

| Reagent | Base | Solvent | Product | Notes |

|---|---|---|---|---|

| Acetyl chloride | Triethylamine | DCM | N-Acetylated cyclohexylamine derivative | Enhanced lipophilicity |

Key Observation : Steric hindrance from the trans-cyclohexyl group slows reaction kinetics compared to linear analogs .

Oxidation Reactions

The primary amine undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Functional Use |

|---|---|---|---|

| KMnO₄ (aqueous) | Acidic, 60°C, 6 hours | Cyclohexyl nitroso compound | Intermediate for nitroarenes |

| H₂O₂ / Fe(II) | pH 3–5, room temperature | Cyclohexyl hydroxylamine | Chelating agent synthesis |

Limitation : Over-oxidation to nitro groups requires stringent stoichiometric control.

Cross-Coupling Reactions

Functionalization via Suzuki-Miyaura coupling necessitates prior halogenation:

| Step | Reagent | Conditions | Outcome |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | DMF, 80°C, 12 hours | 4-Bromo-cyclohexyl intermediate |

| Suzuki Coupling | Aryl boronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-functionalized derivative |

Efficiency : Coupling yields exceed 75% when using electron-deficient boronic acids .

Reductive Amination

The primary amine reacts with ketones or aldehydes to form secondary amines:

| Carbonyl Compound | Reducing Agent | Solvent | Product | Yield |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN | MeOH | N-Methylcyclohexylamine derivative | 88% |

| Cyclohexanone | Ti(iOPr)₄ / NaBH₃CN | THF | Spirocyclic amine product | 72% |

Stereochemical Impact : The trans-configuration of the cyclohexyl group minimizes steric clashes during imine formation .

Schiff Base Formation

Reaction with aromatic aldehydes generates imine-linked derivatives:

| Aldehyde | Catalyst | Conditions | Application |

|---|---|---|---|

| 4-Nitrobenzaldehyde | None | Ethanol, reflux | Metal-organic frameworks |

| Salicylaldehyde | Acetic acid | Room temperature | Fluorescent probes |

Stability : Imine products are pH-sensitive but stabilize through intramolecular H-bonding in aprotic solvents .

Scientific Research Applications

Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.

Medicine: It has potential therapeutic applications and is used in the development of novel drugs targeting specific diseases.

Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- 1-Boc-piperazine

These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

Tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C15H24N2O2

Molecular Weight: 252.37 g/mol

The compound features a tert-butyl group, a piperazine ring, and an amino group attached to a cyclohexyl moiety. This unique structure contributes to its pharmacological properties.

This compound interacts with various biological targets, influencing several pathways:

- Receptor Modulation: The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system.

- Enzyme Inhibition: It has shown potential in inhibiting specific enzymes related to disease pathways, which could be beneficial in treating conditions like cancer and neurological disorders.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. For instance:

- In Vitro Studies: The compound has been tested against various cancer cell lines, showing significant inhibition of cell proliferation. A study reported an IC50 value of 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating potent anticancer effects compared to standard treatments like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad Spectrum Activity: Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against selected strains .

Case Study 1: Anticancer Efficacy

In a recent study involving MDA-MB-231 cells, this compound was administered in varying concentrations. Results indicated:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0.1 | 85 |

| 0.5 | 60 |

| 1.0 | 30 |

| 2.0 | 10 |

The data demonstrated a dose-dependent decrease in cell viability, confirming the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against common bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Listeria monocytogenes | 0.25 |

These results highlight the compound's potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate?

- Methodology : The compound is typically synthesized via multi-step reactions, including nucleophilic substitution and reductive amination. For example, tert-butyl piperazine-1-carboxylate derivatives are often prepared by reacting a cyclohexanone precursor (e.g., 4-(dibenzylamino)cyclohexan-1-one) with tert-butyl piperazine-1-carboxylate under reductive amination conditions using NaHB(OAc) in dichloromethane (DCM) with acetic acid . Reaction conditions such as temperature (e.g., 110°C for 12 hours in 1,4-dioxane) and catalysts (e.g., KCO) are critical for achieving high yields (>85%) .

- Key Considerations : Monitor reaction progress via TLC or LCMS, and purify intermediates using silica gel chromatography.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodology : Use spectroscopic techniques:

- H/C NMR : Confirm regiochemistry and functional group integration (e.g., tert-butyl singlet at δ 1.49 ppm, piperazine protons at δ 3.4–3.8 ppm) .

- LCMS : Verify molecular weight (e.g., [M+H] for CHNO: 310.3 g/mol) .

- FT-IR : Identify carbonyl (C=O) stretches near 1680 cm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Follow GHS guidelines for acute toxicity (Category 4, H302). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation or skin contact. Store in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can X-ray crystallography be employed to resolve the stereochemistry of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for determining absolute configuration. For example, SHELX software (SHELXL/SHELXS) can refine structures using high-resolution data. Hydrogen bonding and torsional angles (e.g., piperazine ring puckering) are analyzed to confirm stereochemistry .

- Case Study : A derivative, tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, was characterized via SCXRD, revealing a chair conformation for the piperazine ring and intermolecular N–H···O hydrogen bonds .

Q. What catalytic strategies enhance the efficiency of functionalizing the piperazine core in this compound?

- Methodology : Asymmetric catalysis (e.g., CuH/Pd synergism) enables stereoselective hydroarylation. For instance, coupling tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate with vinylferrocene using Pd catalysts achieves >90% yield of chiral products .

- Reaction Optimization : Use anhydrous solvents (e.g., THF) and LiAlH for selective reductions .

Q. How does this compound interact with biological targets like prolyl-hydroxylases?

- Methodology : Molecular docking and dynamics simulations predict binding modes. For example, the tert-butyl group and piperazine nitrogen may form hydrophobic and hydrogen-bonding interactions with enzyme active sites. In vitro assays (e.g., IC determination) validate inhibitory activity .

- Data Interpretation : Compare with known inhibitors (e.g., Izilendustat) to assess potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.